NE 10790

Descripción

Propiedades

IUPAC Name |

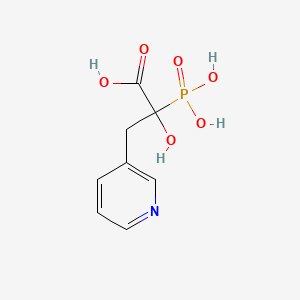

2-hydroxy-2-phosphono-3-pyridin-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10NO6P/c10-7(11)8(12,16(13,14)15)4-6-2-1-3-9-5-6/h1-3,5,12H,4H2,(H,10,11)(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVYPXVLXQXDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(C(=O)O)(O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10NO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001249251 | |

| Record name | α-Hydroxy-α-phosphono-3-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152831-36-2 | |

| Record name | α-Hydroxy-α-phosphono-3-pyridinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152831-36-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NE-10790 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152831362 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | α-Hydroxy-α-phosphono-3-pyridinepropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001249251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NE-10790 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NR6E47E4WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the mechanism of action of NE 10790?

An in-depth analysis of the mechanism of action for the compound commonly identified as NE-100 (also known as SA4503 or Cutamesine) is provided below. It is presumed that the query for "NE 10790" contains a typographical error, as the preponderance of scientific literature refers to NE-100 in the context of a potent sigma-1 receptor agonist.

Mechanism of Action of NE-100 (Cutamesine)

NE-100 is a selective and potent agonist for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. Its mechanism of action is primarily driven by its high-affinity binding to this receptor, initiating a cascade of downstream cellular effects that modulate neuronal function and survival.

Binding Profile and Selectivity

NE-100 exhibits a high affinity for the sigma-1 receptor while displaying significantly lower affinity for the sigma-2 (σ2) receptor and other neurotransmitter receptors. This selectivity is a key feature of its pharmacological profile. The binding affinities are often determined through competitive radioligand binding assays.

Table 1: Binding Affinity of NE-100 for Sigma Receptors

| Receptor | Ligand | Kᵢ (nM) | Species | Tissue Source |

|---|---|---|---|---|

| Sigma-1 | [+]-³H-SKF-10047 | 1.1 | Guinea Pig | Brain Membranes |

| Sigma-1 | --INVALID-LINK---pentazocine | 3.48 | Rat | Brain |

| Sigma-2 | [³H]DTG | 134 | Rat | Brain |

Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity.

Molecular and Cellular Mechanisms

Upon binding to the sigma-1 receptor, NE-100 induces a conformational change in the receptor, leading to its dissociation from its client proteins and subsequent translocation. This initiates several downstream signaling pathways:

-

Modulation of Ion Channels: NE-100, through sigma-1 receptor activation, can modulate the activity of various ion channels, including voltage-gated potassium (K+) channels and NMDA receptors. This modulation can influence neuronal excitability and synaptic plasticity.

-

Calcium Signaling: The sigma-1 receptor is critically involved in regulating intracellular calcium (Ca²⁺) homeostasis. NE-100 has been shown to enhance Ca²⁺ signaling from the endoplasmic reticulum to the mitochondria, which is vital for cellular energy production and survival.

-

Neurotransmitter Release: NE-100 can potentiate the release of several neurotransmitters, including dopamine and acetylcholine. This effect is thought to be mediated by the modulation of ion channel activity and presynaptic mechanisms.

-

Neuroprotection and Neurite Outgrowth: A significant aspect of NE-100's mechanism is its neuroprotective effects. By activating the sigma-1 receptor, it promotes neuronal survival and stimulates neurite outgrowth, potentially through the upregulation of neurotrophic factors and the suppression of apoptotic pathways.

Signaling Pathways

The activation of the sigma-1 receptor by NE-100 triggers a complex interplay of intracellular signaling pathways. A simplified representation of this process is illustrated below.

NE 10790: A Technical Guide to a Selective Rab Geranylgeranyl Transferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE 10790, also known as 3-PEHPC, has emerged as a valuable research tool and a potential therapeutic lead due to its specific inhibition of Rab geranylgeranyl transferase (RGGT), also known as geranylgeranyltransferase II (GGTase-II). This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, inhibitory profile, and the experimental methodologies used to characterize its activity. The information is tailored for researchers in cell biology, oncology, and drug development who are interested in the roles of Rab GTPases and the therapeutic potential of their inhibition.

Introduction to Rab Geranylgeranyl Transferase and the Role of this compound

Rab GTPases are a large family of small GTP-binding proteins that are master regulators of intracellular membrane trafficking. Their function is critically dependent on post-translational modification by the addition of one or two 20-carbon geranylgeranyl isoprenoid lipids to cysteine residues at their C-terminus. This process, known as geranylgeranylation, is catalyzed by Rab geranylgeranyl transferase (RGGT) and is essential for the proper localization and function of Rab proteins.

This compound is a phosphonocarboxylate analogue of the nitrogen-containing bisphosphonate risedronate. Unlike risedronate, which primarily inhibits farnesyl diphosphate synthase, this compound has been identified as a selective inhibitor of RGGT.[1][2] This specificity makes this compound a crucial tool for dissecting the cellular functions of Rab proteins and for exploring the therapeutic potential of inhibiting Rab-dependent pathways.

Mechanism of Action

This compound selectively inhibits the enzymatic activity of RGGT, thereby preventing the transfer of geranylgeranyl groups from geranylgeranyl pyrophosphate (GGPP) to Rab proteins.[1] This leads to an accumulation of unprenylated, and therefore inactive, Rab proteins in the cytosol. The lack of prenylation prevents Rab proteins from associating with cellular membranes, which is a prerequisite for their role in vesicular transport.[2][3]

The inhibitory effect of this compound is highly specific for RGGT. It does not significantly inhibit farnesyl transferase (FTase) or geranylgeranyl transferase I (GGTase I), the enzymes responsible for prenylating other small GTPases such as Ras and Rho family proteins, respectively.[1]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound has been quantified in various studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Enzyme Inhibition

| Enzyme Target | Substrate(s) | Inhibitor | IC50 | Source |

| Rab Geranylgeranyl Transferase (RGGT) | Rab1a, GGPP | This compound | ~400 µM | [4] |

| Farnesyl Transferase (FTase) | K-Ras, FPP | This compound | > 1 mM | [4] |

| Geranylgeranyl Transferase I (GGTase I) | RhoA, GGPP | This compound | > 1 mM | [4] |

Table 2: Cellular Inhibition of Rab Prenylation

| Cell Line | Target Protein(s) | Inhibitor | IC50 | Source |

| J774 Macrophages | 22-26 kDa proteins (Rab family) | This compound | 560 ± 120 µM | [5] |

Signaling Pathways and Cellular Effects

The inhibition of RGGT by this compound has profound effects on cellular function, primarily due to the disruption of Rab-mediated vesicular trafficking.

Caption: this compound inhibits RGGT, blocking Rab prenylation and downstream cellular functions.

Inhibition of Rab prenylation by this compound has been shown to:

-

Disrupt Vesicular Trafficking: This is the primary consequence, leading to altered cell morphology, particularly in osteoclasts, which exhibit large intracellular vacuoles.[1]

-

Induce Apoptosis: In human myeloma cells, selective inhibition of Rab prenylation by this compound (referred to as 3-PEHPC) induces apoptosis.[3]

-

Inhibit Bone Resorption: By disrupting the function of osteoclasts, this compound inhibits bone resorption in vitro.[1][2]

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize this compound.

In Vitro Rab Geranylgeranyl Transferase (RGGT) Assay

This assay measures the enzymatic activity of RGGT by quantifying the incorporation of radiolabeled geranylgeranyl groups into a Rab substrate.

Caption: Workflow for the in vitro RGGT inhibition assay.

Methodology:

-

Reaction Components:

-

Recombinant RabGGTase (e.g., 25 nM)

-

Recombinant Rab escort protein-1 (REP-1) (e.g., 0.6 µM)

-

Recombinant Rab substrate (e.g., Rab7, 0.6 µM)

-

[³H]Geranylgeranyl pyrophosphate ([³H]GGPP) (e.g., 0.7 µM)

-

Assay Buffer: 40 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, 3 mM MgCl₂, 0.3% CHAPS

-

This compound at various concentrations.

-

-

Procedure: a. Combine RabGGTase, REP-1, and the Rab substrate in the assay buffer. b. Add this compound or vehicle control and pre-incubate briefly. c. Initiate the reaction by adding [³H]GGPP. d. Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).[6] e. Terminate the reaction by adding SDS-PAGE sample buffer. f. Separate the reaction products by SDS-PAGE. g. Visualize the radiolabeled Rab protein by autoradiography or quantify the radioactivity in the protein band using scintillation counting.

Cellular Rab Prenylation Assay using Metabolic Labeling

This method assesses the inhibition of Rab prenylation in intact cells by measuring the incorporation of a radiolabeled isoprenoid precursor.

Methodology:

-

Cell Culture and Treatment:

-

Culture cells (e.g., J774 macrophages) to a suitable confluency.

-

Treat the cells with varying concentrations of this compound or vehicle control for a specified duration (e.g., 18 hours).[5]

-

During the treatment period, include [¹⁴C]mevalonic acid in the culture medium.

-

-

Cell Lysis and Protein Analysis: a. After treatment, wash the cells with PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer). b. Determine the protein concentration of the lysates. c. Separate equal amounts of protein by SDS-PAGE. d. Dry the gel and expose it to a phosphorimager screen to detect radiolabeled proteins.

-

Immunoprecipitation of Specific Rab Proteins: a. To assess the prenylation of a specific Rab protein (e.g., Rab6), incubate the cell lysates with an antibody specific for that protein. b. Precipitate the antibody-protein complexes using protein A/G-agarose beads. c. Wash the beads to remove non-specific binding. d. Elute the immunoprecipitated proteins and analyze them by SDS-PAGE and autoradiography.[5]

Detection of Unprenylated Rab Proteins by Western Blotting

Inhibition of RGGT leads to the accumulation of unprenylated Rab proteins, which can be detected by a mobility shift on SDS-PAGE.

Methodology:

-

Cell Treatment and Lysis:

-

Treat cells with this compound as described above.

-

Lyse the cells and prepare protein extracts.

-

-

Electrophoresis and Immunoblotting: a. Separate the proteins on a polyacrylamide gel. In some cases, the addition of urea to the gel can enhance the separation between prenylated and unprenylated forms. b. Transfer the proteins to a nitrocellulose or PVDF membrane. c. Probe the membrane with a primary antibody specific for the Rab protein of interest. d. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The unprenylated form of the Rab protein will typically migrate slower than the prenylated form.

Caption: Logical flow from this compound inhibition to cellular outcomes.

Conclusion

This compound is a potent and selective inhibitor of Rab geranylgeranyl transferase. Its specificity makes it an invaluable tool for studying the roles of Rab GTPases in a wide range of cellular processes. The experimental protocols outlined in this guide provide a framework for researchers to investigate the effects of this compound and to further explore the therapeutic potential of targeting Rab prenylation in diseases such as cancer and bone disorders. Further research into the detailed kinetic mechanism of inhibition and the full spectrum of downstream signaling consequences will continue to enhance our understanding of this important class of enzymes and their inhibitors.

References

- 1. Rab3D Regulates a Novel Vesicular Trafficking Pathway That Is Required for Osteoclastic Bone Resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 3. Rab13 Traffics on Vesicles Independent of Prenylation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Rab GTPases in Membrane Traffic and Cell Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of Protein Geranylgeranyltransferase I and Rab Geranylgeranyltransferase Identified from a Library of Allenoate-derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Unraveling the Enigma of NE 10790: A Search for Discovery and Synthesis

Despite a comprehensive investigation into the scientific literature, the compound designated as NE 10790 remains an enigma. Initial searches for its discovery and synthesis have yielded no publicly available data, suggesting that "this compound" may not be a recognized or widely disclosed chemical entity within the scientific community.

The standard search for a compound of this nature would typically uncover a wealth of information, including its chemical structure, the initial discovery process, and various methods for its synthesis. This information is crucial for researchers, scientists, and drug development professionals to understand its potential applications, mechanism of action, and to replicate or build upon previous findings.

The absence of such information for this compound prevents the creation of an in-depth technical guide as requested. Key components of such a guide, including quantitative data, experimental protocols, and visualizations of signaling pathways, are entirely dependent on the availability of primary research and publications.

It is possible that this compound is an internal compound code used by a private entity that has not been publicly disclosed. In the highly competitive field of drug discovery, compounds are often designated with internal codes during the early stages of research and development. Information regarding these compounds typically remains confidential until a decision is made to publish or patent the findings.

Alternatively, "this compound" could be a misnomer or an incorrect identifier. The vast landscape of chemical compounds relies on precise nomenclature and standardized identifiers to ensure accurate dissemination of information.

Without any foundational information on the discovery and synthesis of this compound, it is impossible to provide the requested technical guide, including data tables, experimental methodologies, and diagrams. Further investigation would be contingent on obtaining a correct and recognized identifier for the compound of interest.

Foundational Research on NE 10790 (3-PEHPC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE 10790, also known as 3-pyridyl-1-hydroxyethylidene-1,1-bisphosphonic acid, N-oxide, monocalcium salt (3-PEHPC), is a phosphonocarboxylate analogue of the nitrogen-containing bisphosphonate, risedronate. Foundational research has identified this compound as a selective inhibitor of Rab geranylgeranyl transferase (Rab GGTase), an enzyme crucial for the post-translational modification of Rab GTPases. This selective inhibition of Rab prenylation disrupts intracellular membrane trafficking and induces apoptosis, particularly in multiple myeloma cells. Unlike its parent compound, risedronate, which broadly inhibits protein prenylation and induces cell cycle arrest, this compound's targeted mechanism of action presents a distinct pharmacological profile. This technical guide provides an in-depth overview of the core foundational research on this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of its signaling pathways.

Mechanism of Action

This compound (3-PEHPC) exerts its biological effects through the specific inhibition of Rab geranylgeranyl transferase (Rab GGTase). This enzyme is responsible for the attachment of geranylgeranyl isoprenoid lipids to Rab GTPases, a critical post-translational modification for their proper localization and function in regulating vesicular transport.

In contrast, risedronate, a well-characterized bisphosphonate, exhibits a broader inhibitory profile, affecting both farnesyl diphosphate synthase (FPPS) and, consequently, the prenylation of a wider range of small GTPases, including both Rap and Rab proteins. This leads to both apoptosis and cell cycle arrest in the S-phase.

The selective action of this compound on Rab prenylation isolates its apoptotic-inducing effects from the cell-cycle arrest observed with broader-spectrum prenylation inhibitors.[1] Specifically, research has demonstrated that this compound inhibits the prenylation of Rab6, while the prenylation of Rap1A and H-Ras remains unaffected.[2][3][4] This specificity makes this compound a valuable research tool for elucidating the distinct cellular consequences of inhibiting Rab GTPase function.

Quantitative Data

The following tables summarize the key quantitative data from foundational studies on this compound. It is important to note that while direct enzyme inhibition constants (Ki or IC50) for Rab GGTase are not extensively reported in the literature, the effective concentrations in cellular assays provide valuable insights into the compound's potency.

Table 1: Cellular Activity of this compound in Myeloma and Other Cell Lines

| Cell Line | Assay | Concentration | Effect | Reference |

| Human Myeloma Cells | Apoptosis Assay | Dose-dependent | Increased apoptosis | [1] |

| Human Myeloma Cells | Prenylation Assay | Dose-dependent | Inhibition of Rab6 prenylation | [1] |

| J774 Macrophages | Prenylation Assay | 1.5 mM | Inhibition of Rab6 prenylation | [2] |

| THP-1 Monocytes | Prenylation Assay | 2 mM | Inhibition of Rab prenylation | [5] |

Table 2: Comparative Effects of this compound and Risedronate on Protein Prenylation in Human Myeloma Cells

| Compound | Target Protein | Prenylation Status | Cell Cycle Effect | Reference |

| This compound (3-PEHPC) | Rap1A | Unaffected | No S-phase arrest | [1] |

| Rab6 | Inhibited | Induces apoptosis | [1] | |

| Risedronate | Rap1A | Inhibited | S-phase arrest | [1] |

| Rab6 | Inhibited | Induces apoptosis | [1] |

Experimental Protocols

Assessment of Protein Prenylation

Objective: To determine the effect of this compound on the prenylation of specific small GTPases (e.g., Rab6, Rap1A, H-Ras).

Methodology: Metabolic Labeling and Immunoprecipitation

-

Cell Culture and Treatment: Culture human myeloma cells or other relevant cell lines (e.g., J774 macrophages) to the desired confluency. Treat the cells with varying concentrations of this compound or a vehicle control for a specified period (e.g., 18-24 hours).

-

Metabolic Labeling: During the final hours of treatment (e.g., 18 hours), add a radiolabeled isoprenoid precursor to the culture medium.[2][4]

-

Cell Lysis: After the labeling period, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G-agarose beads.

-

Incubate the pre-cleared lysates with specific primary antibodies against the target proteins (e.g., anti-Rab6, anti-Rap1A, anti-H-Ras) overnight at 4°C with gentle rotation.

-

Add protein A/G-agarose beads to precipitate the antibody-protein complexes.

-

Wash the immunoprecipitates extensively to remove non-specific binding.

-

-

SDS-PAGE and Autoradiography/Phosphorimaging:

-

Elute the precipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis.

-

For [³H]-labeled proteins, treat the gel with a fluorographic enhancer, dry it, and expose it to X-ray film at -80°C (fluorography).

-

For [¹⁴C]-labeled proteins, dry the gel and expose it to a phosphorimager screen to detect the radiolabeled, prenylated proteins.[2]

-

Apoptosis Assay

Objective: To quantify the induction of apoptosis in multiple myeloma cells following treatment with this compound.

Methodology: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

-

Cell Culture and Treatment: Plate multiple myeloma cells in a suitable culture format (e.g., 96-well plate) and treat with this compound at various concentrations for the desired duration. Include a positive control (e.g., a known apoptosis inducer) and a negative (vehicle) control.

-

Cell Fixation and Permeabilization:

-

Harvest the cells and wash them with PBS.

-

Fix the cells with a freshly prepared paraformaldehyde solution (e.g., 4% in PBS) for 15-30 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells by incubating them in a permeabilization buffer (e.g., 0.1% Triton X-100 in 0.1% sodium citrate) on ice.

-

-

TUNEL Reaction:

-

Wash the permeabilized cells.

-

Resuspend the cells in the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP analogues (e.g., FITC-dUTP).

-

Incubate the cells in the dark at 37°C for approximately 60 minutes to allow the TdT to label the 3'-OH ends of fragmented DNA.

-

-

Analysis:

-

Wash the cells to remove the unincorporated labeled nucleotides.

-

Analyze the cells by flow cytometry or fluorescence microscopy. Apoptotic cells will exhibit a higher fluorescence intensity due to the incorporation of the labeled dUTPs into the fragmented DNA.

-

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the mechanism of action of this compound and its comparison with risedronate.

Caption: Mechanism of action of this compound (3-PEHPC).

Caption: Comparative signaling pathways of Risedronate and this compound.

Conclusion

This compound (3-PEHPC) is a selective inhibitor of Rab geranylgeranyl transferase, distinguishing it from broader-spectrum bisphosphonates like risedronate. Its ability to induce apoptosis in multiple myeloma cells without causing S-phase arrest highlights the potential for targeting specific prenylation pathways in cancer therapy. The data and protocols summarized in this guide provide a foundational understanding for researchers and drug development professionals interested in the further investigation and potential therapeutic application of this compound and similar targeted compounds. Further research is warranted to elucidate the precise downstream effectors of Rab6 inhibition that mediate apoptosis and to establish the in vivo efficacy and safety profile of this compound.

References

- 1. 4.8. TUNEL Assay [bio-protocol.org]

- 2. Mevalonate kinase deficiency leads to decreased prenylation of Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Protocols | USF Health [health.usf.edu]

- 4. researchgate.net [researchgate.net]

- 5. A highly sensitive prenylation assay reveals in vivo effects of bisphosphonate drug on the Rab prenylome of macrophages outside the skeleton - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the structure-activity relationship of NE 10790

An In-depth Technical Guide to the Structure-Activity Relationship of NE 10790

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a phosphonocarboxylate analogue of the potent nitrogen-containing bisphosphonate, risedronate. Its unique structural modification, the substitution of a phosphonate group with a carboxyl group, drastically alters its physicochemical and pharmacological properties. This guide delves into the structure-activity relationship (SAR) of this compound, providing a comprehensive overview of its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization. The primary focus is on its reduced bone mineral affinity and its distinct intracellular target compared to traditional bisphosphonates.

Chemical Structure and Core Modification

This compound's structure is central to its activity. It is an analogue of risedronate, a well-established bisphosphonate used in the treatment of bone resorption disorders. The key structural difference lies in the phosphonate backbone. While risedronate possesses a P-C-P (phosphonate-carbon-phosphonate) structure, which is responsible for its high affinity for bone mineral, this compound has one of the phosphonate groups replaced by a carboxyl group[1]. This modification significantly reduces its bone-binding affinity[2].

Key Structural Features:

-

Phosphonocarboxylate structure: This modification is the primary determinant of its altered biological profile.

-

Nitrogen-containing heterocycle: Similar to risedronate, it contains a nitrogen atom within a pyridyl ring, which is a common feature of potent nitrogen-containing bisphosphonates[2][3]. However, the role of this nitrogen in this compound's specific mechanism is context-dependent.

Quantitative Biological Data

The structural modifications of this compound translate to quantifiable differences in its biological activity compared to its parent compound, risedronate.

| Parameter | This compound | Risedronate | Reference(s) |

| Bone Mineral Affinity | Strongly reduced | High | [1][2] |

| Inhibition of Rab Prenylation (IC50 in J774 cells) | 560 ± 120 µM | Not the primary mechanism | [4] |

| Antiresorptive Potency (in vivo, LED) | 12,350 µg/kg | 1.4 µg/kg | [1] |

| Relative Antiresorptive Potency | 8,800-fold less potent than risedronate | - | [1] |

LED: Lowest Effective Dose required to prevent bone loss in an ovariectomized animal model.

Mechanism of Action: A Shift in Target

The SAR of this compound is most evident in its distinct mechanism of action. Unlike potent nitrogen-containing bisphosphonates that primarily inhibit farnesyl diphosphate synthase (FPPS) in the mevalonate pathway, this compound does not inhibit FPPS activity[1][3][5]. Instead, it targets a different enzyme involved in protein prenylation.

This compound's Mechanism:

-

Inhibition of Rab Geranylgeranyl Transferase (Rab GGTase): this compound blocks the activity of Rab GGTase[1].

-

Disruption of Protein Prenylation: This enzymatic inhibition prevents the geranylgeranylation of Rab small GTP-binding proteins, which are crucial for intracellular trafficking and osteoclast function[1][4]. Specifically, it inhibits the incorporation of mevalonic acid into 22-26 kDa proteins (corresponding to Rab proteins)[4].

Signaling Pathway Diagram

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Binding and antiresorptive properties of heterocycle-containing bisphosphonate analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bisphosphonates: The role of chemistry in understanding their biological actions and structure-activity relationships, and new directions for their therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2024.sci-hub.st [2024.sci-hub.st]

NE 10790: A Selective Inhibitor of Rab Geranylgeranyl Transferase and its Role in Protein Prenylation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Protein prenylation is a critical post-translational modification that governs the subcellular localization and function of a multitude of proteins involved in key signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, making the enzymes that catalyze prenylation attractive therapeutic targets. This technical guide provides a comprehensive overview of NE 10790, a phosphonocarboxylate analogue of the bisphosphonate risedronate, and its specific role as an inhibitor of protein prenylation. We delve into its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the associated biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of protein prenylation and targeted therapeutics.

Introduction to Protein Prenylation

Protein prenylation involves the covalent attachment of isoprenoid lipids, typically farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues within target proteins.[1] This modification is catalyzed by a family of enzymes known as prenyltransferases.[2] The three main types of prenyltransferases are:

-

Farnesyltransferase (FTase): Transfers a 15-carbon farnesyl group to proteins with a C-terminal CaaX motif, where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is the terminal amino acid.[3] A well-known substrate for FTase is the Ras protein, a key player in cancer development.[3][4]

-

Geranylgeranyltransferase I (GGTase I): Transfers a 20-carbon geranylgeranyl group to proteins also containing a C-terminal CaaX motif.[5][6] Substrates for GGTase I include members of the Rho, Rac, and Rap GTPase families.[7]

-

Rab Geranylgeranyltransferase (GGTase II or RabGGTase): Transfers one or two geranylgeranyl groups to Rab GTPases, which are critical regulators of intracellular vesicle trafficking.[7][8]

The addition of the hydrophobic prenyl group facilitates the anchoring of proteins to cellular membranes, a prerequisite for their interaction with downstream effectors and their participation in signal transduction cascades.[1][7]

This compound: Mechanism of Action

This compound, also known as 3-PEHPC, is a phosphonocarboxylate analogue of the potent bisphosphonate risedronate.[8][9] Unlike many bisphosphonates that target farnesyl pyrophosphate synthase (FPPS), this compound is a poor inhibitor of this enzyme.[9] Instead, its primary mechanism of action in the context of protein prenylation is the selective inhibition of Rab geranylgeranyl transferase (GGTase II).[7][10]

This compound's inhibitory action prevents the transfer of geranylgeranyl groups to Rab proteins.[10] This leads to an accumulation of non-prenylated Rab GTPases in the cytosol, rendering them unable to attach to membranes and perform their regulatory functions in vesicle transport.[7] Notably, this compound shows selectivity for GGTase II, with minimal effects on FTase and GGTase I at concentrations where Rab prenylation is significantly inhibited.[10][11] This specificity makes this compound a valuable tool for studying the specific roles of Rab GTPase prenylation in various cellular processes.

Quantitative Data on this compound Inhibition

The inhibitory effect of this compound on protein prenylation has been quantified in various studies. The following tables summarize the key findings.

| Cell Line | Target Proteins | Inhibitor | IC50 | Reference |

| J774 Macrophages | 22-26 kDa proteins (likely Rab GTPases) | This compound | 560 ± 120 µM | [10] |

Table 1: IC50 of this compound for the Inhibition of Rab Prenylation

| Cell Line | Treatment | Concentration | Observed Effect on Protein Prenylation | Reference |

| J774 Macrophages | This compound | 1.5 mM | Complete inhibition of [14C]mevalonic acid incorporation into 22-26 kDa proteins. | [10] |

| J774 Macrophages | This compound | 1.5 mM | No significant effect on the prenylation of 21 kDa proteins (substrates of FTase/GGTase I). | [10] |

| Purified Rabbit Osteoclasts | This compound | 1 mM | Inhibition of [14C]mevalonic acid incorporation into 22-26 kDa proteins. | [10] |

| Purified Rabbit Osteoclasts | This compound | 1 mM | No effect on the prenylation of 21 kDa proteins. | [10] |

| MC3T3 Osteoblast-like cells | This compound | 1.5 mM | Inhibition of [14C]mevalonic acid incorporation into 22-26 kDa proteins. | [10] |

Table 2: Qualitative Effects of this compound on Protein Prenylation in Different Cell Types

Experimental Protocols

The following section details the methodologies used to investigate the inhibitory effects of this compound on protein prenylation.

Metabolic Labeling of Prenylated Proteins

This protocol is a common method to assess the incorporation of isoprenoid precursors into proteins.

Objective: To visualize and quantify the inhibition of protein prenylation by this compound.

Materials:

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

[14C]mevalonic acid

-

This compound

-

Other inhibitors (e.g., FTI-277, GGTI-298) for comparative analysis

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay reagent (e.g., BCA kit)

-

SDS-PAGE gels (e.g., 12% polyacrylamide)

-

Phosphorimager

Procedure:

-

Cell Culture: Plate cells (e.g., J774 macrophages, purified rabbit osteoclasts, or MC3T3 osteoblast-like cells) in appropriate culture dishes and allow them to adhere.

-

Treatment: Incubate the cells with the desired concentrations of this compound or other inhibitors for a specified period (e.g., 18 hours). A vehicle control (e.g., DMSO) should be included.

-

Metabolic Labeling: Add [14C]mevalonic acid to the culture medium and incubate for the desired labeling period (e.g., 18 hours).

-

Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay.

-

SDS-PAGE: Normalize the protein amounts for each sample and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Detection: Dry the gel and expose it to a phosphorimager screen to detect the radiolabeled, prenylated proteins.

-

Analysis: Analyze the resulting phosphorimage to quantify the incorporation of [14C]mevalonic acid into specific protein bands corresponding to different molecular weight ranges of prenylated proteins.

Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

Caption: The protein prenylation pathway and the specific inhibitory action of this compound on Rab GGTase II.

Caption: A typical experimental workflow for studying the effect of this compound on protein prenylation.

Conclusion

This compound serves as a specific and valuable pharmacological tool for the investigation of Rab GTPase function and the broader implications of protein prenylation. Its selective inhibition of Rab GGTase II, with minimal impact on FTase and GGTase I, allows for the targeted dissection of signaling pathways regulated by Rab proteins. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at understanding and targeting the protein prenylation machinery. Further research into the therapeutic potential of selective GGTase II inhibitors like this compound may open new avenues for the treatment of diseases where Rab GTPase-mediated vesicle trafficking is dysregulated.

References

- 1. Isoprenoids and Protein Prenylation: Implications in the Pathogenesis and Therapeutic Intervention of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uncovering protein prenylation in Th1 cells: novel prenylation sites and insights into statin and farnesyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New tricks for human farnesyltransferase inhibitor: cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview on natural farnesyltransferase inhibitors for efficient cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are GGTase 1 inhibitors and how do they work? [synapse.patsnap.com]

- 6. Geranylgeranyltransferase I as a target for anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Compromised Protein Prenylation as Pathogenic Mechanism in Mevalonate Kinase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Triazole-based inhibitors of geranylgeranyl transferase II - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

Exploring the Pharmacokinetics of NE 10790: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE 10790, also known as 3-PEHPC, is a phosphonocarboxylate analogue of the bisphosphonate risedronate. It has garnered interest for its selective inhibition of Rab geranylgeranyl transferase (Rab GGTase), a key enzyme in the protein prenylation pathway. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its mechanism of action and the limited available data regarding its in vivo effects. While detailed pharmacokinetic data on absorption, distribution, metabolism, and excretion (ADME) are not publicly available, this document summarizes the existing knowledge to inform future preclinical and clinical development efforts.

Introduction

Protein prenylation is a critical post-translational modification that involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to C-terminal cysteine residues of proteins. This process is essential for the proper subcellular localization and function of numerous proteins, including small GTPases of the Ras and Rab families, which are pivotal in cell signaling, proliferation, and vesicular trafficking. Dysregulation of protein prenylation has been implicated in various diseases, including cancer and bone disorders.

This compound has emerged as a valuable research tool due to its specific inhibition of Rab GGTase, distinguishing it from nitrogen-containing bisphosphonates (N-BPs) like risedronate, which primarily inhibit farnesyl pyrophosphate synthase (FPPS). This selectivity allows for the targeted investigation of the role of Rab protein prenylation in cellular processes.

Mechanism of Action: Inhibition of Protein Prenylation

This compound exerts its biological effects by selectively inhibiting the geranylgeranylation of Rab proteins. This mechanism disrupts their function and downstream signaling pathways.

The Protein Prenylation Pathway

The protein prenylation pathway is a multi-step process initiated by the mevalonate pathway, which synthesizes the isoprenoid donors FPP and GGPP. Three key enzymes are involved in the subsequent transfer of these lipids to target proteins:

-

Farnesyltransferase (FTase): Transfers a farnesyl group to proteins, including Ras.

-

Geranylgeranyltransferase I (GGTase I): Transfers a geranylgeranyl group to proteins like Rho and Rap1A.

-

Rab Geranylgeranyltransferase (Rab GGTase or GGTase II): Specifically transfers one or two geranylgeranyl groups to Rab proteins.

The diagram below illustrates the key steps in the protein prenylation pathway and the point of inhibition by this compound.

Pharmacokinetics of this compound: A Data Gap

A thorough review of the scientific literature reveals a significant lack of publicly available data on the pharmacokinetics of this compound. Key ADME parameters, which are crucial for understanding the disposition of a drug candidate in the body, have not been reported.

Table 1: Summary of Missing Pharmacokinetic Data for this compound

| Pharmacokinetic Parameter | Data Availability |

| Absorption | |

| Bioavailability (Oral, IV) | Not Reported |

| Tmax (Time to Maximum Concentration) | Not Reported |

| Cmax (Maximum Concentration) | Not Reported |

| Distribution | |

| Volume of Distribution (Vd) | Not Reported |

| Plasma Protein Binding | Not Reported |

| Tissue Distribution | Not Reported |

| Metabolism | |

| Metabolic Pathways | Not Reported |

| Major Metabolites | Not Reported |

| In vitro Metabolic Stability | Not Reported |

| Excretion | |

| Clearance (CL) | Not Reported |

| Half-life (t1/2) | Not Reported |

| Routes of Excretion (Renal, Fecal) | Not Reported |

The absence of this data significantly limits the ability to predict human pharmacokinetics and design appropriate clinical trial protocols.

In Vivo Studies: Insights into Biological Activity

Despite the lack of pharmacokinetic data, some in vivo studies have been conducted to evaluate the biological effects of this compound, particularly in the context of cancer.

Experimental Protocol: General Approach for In Vivo Efficacy Studies

While specific protocols for pharmacokinetic studies of this compound are not available, a general methodology for a preclinical in vivo efficacy study can be outlined. The following workflow represents a typical approach used in such studies.

Summary of an In Vivo Study with this compound

One study investigated the in vivo effects of this compound in a mouse model of breast cancer bone metastases. The following table summarizes the key aspects of the study design. It is important to note that while dosing information is available, no pharmacokinetic measurements were reported.

Table 2: Summary of an In Vivo Study Design for this compound

| Parameter | Description |

| Animal Model | Female Nude Mice |

| Tumor Model | Human breast cancer cells (B02) inoculated into the tibia |

| Treatment Groups | - Vehicle Control- Risedronate (5, 15, 25, or 150 µg/kg/day)- this compound (25, 150, or 37,000 µg/kg/day) |

| Route of Administration | Daily subcutaneous injections |

| Duration of Treatment | 35 days |

| Primary Endpoints | - Osteolytic lesion area- Tumor burden in bone |

| Pharmacokinetic Data | Not Reported |

This study demonstrated that high doses of this compound could inhibit skeletal tumor growth, albeit with lower potency than risedronate in inhibiting bone resorption. The lack of pharmacokinetic data makes it challenging to correlate the observed efficacy with drug exposure levels.

Future Directions and Conclusion

This compound is a valuable pharmacological tool for dissecting the roles of Rab protein prenylation in health and disease. Its selectivity offers a distinct advantage over broader-spectrum inhibitors of the mevalonate pathway. However, the significant gap in our understanding of its pharmacokinetic properties is a major hurdle for its potential translation into a therapeutic agent.

Future research should prioritize the following:

-

Development of sensitive and specific analytical methods for the quantification of this compound in biological matrices.

-

In vitro ADME studies to assess metabolic stability, plasma protein binding, and potential for drug-transporter interactions.

-

In vivo pharmacokinetic studies in relevant animal models to determine key parameters such as bioavailability, clearance, and half-life.

A comprehensive understanding of the pharmacokinetics of this compound is essential to inform dose selection for future preclinical and, potentially, clinical studies. The data generated from such studies will be critical for establishing a clear relationship between drug exposure, target engagement, and pharmacological response, ultimately paving the way for the rational development of this and other selective inhibitors of protein prenylation.

Methodological & Application

Application Notes and Protocols for NE 10790 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE 10790 is a phosphonocarboxylate analog of the bisphosphonate risedronate. It has been identified as a weak anti-resorptive agent and an inhibitor of protein prenylation. Furthermore, this compound is recognized as a sigma-1 receptor antagonist, suggesting its potential utility in studying cellular processes modulated by this receptor, including neuroprotection and anti-inflammatory responses. These application notes provide detailed protocols for utilizing this compound in various cell culture experiments to investigate its biological activities.

Mechanism of Action

This compound exhibits a dual mechanism of action:

-

Inhibition of Protein Prenylation: this compound has been shown to inhibit the prenylation of small GTP-binding proteins, such as those in the Rab family. This process is crucial for the proper localization and function of these proteins in cellular trafficking and signaling.

-

Sigma-1 Receptor Antagonism: As a sigma-1 receptor antagonist, this compound can block the activity of this unique chaperone protein located at the endoplasmic reticulum-mitochondrion interface. The sigma-1 receptor is involved in regulating calcium signaling, ion channel function, and cellular stress responses.

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Parameter | Cell Line | Value | Reference |

| IC50 (Rab Prenylation Inhibition) | J774 Macrophages | 560 ± 120 µM | [1] |

Experimental Protocols

Inhibition of Protein Prenylation Assay

This protocol is designed to assess the inhibitory effect of this compound on protein prenylation in a macrophage cell line.

a. Cell Line and Culture:

-

Cell Line: J774 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

b. Experimental Procedure:

-

Seed J774 cells in 6-well plates at a density of 1 x 106 cells/well and allow them to adhere overnight.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or sterile water) and dilute to final concentrations ranging from 0.1 mM to 1.5 mM in culture medium.

-

Pre-treat the cells with varying concentrations of this compound for 2 hours.

-

Metabolically label the cells by adding [14C]mevalonic acid to each well for 18 hours.

-

After incubation, wash the cells with ice-cold Phosphate Buffered Saline (PBS).

-

Lyse the cells in a suitable lysis buffer containing protease inhibitors.

-

Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

Separate the proteins by SDS-PAGE on a 12% polyacrylamide gel.

-

Detect the radiolabeled, prenylated proteins by phosphorimaging.

-

Analyze the bands corresponding to 22-26 kDa small GTP-binding proteins to quantify the inhibition of prenylation.

c. Expected Outcome: A dose-dependent decrease in the incorporation of [14C]mevalonic acid into 22-26 kDa proteins, with an estimated IC50 of approximately 560 µM.[1]

Anti-Inflammatory Activity in Microglia

This protocol evaluates the potential of this compound to mitigate the inflammatory response in microglial cells stimulated with lipopolysaccharide (LPS).

a. Cell Line and Culture:

-

Cell Line: BV-2 murine microglial cell line or primary microglia.

-

Culture Medium: DMEM/F12 supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

b. Experimental Procedure:

-

Seed BV-2 cells in 24-well plates at a density of 5 x 104 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with this compound at concentrations typically ranging from 1 µM to 50 µM for 1 hour. The concentration range should be optimized based on the sigma-1 receptor binding affinity of similar antagonists.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce an inflammatory response.

-

Collect the cell culture supernatant for cytokine analysis.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

-

Assess cell viability using an MTT or similar assay to ensure that the observed effects are not due to cytotoxicity.

c. Expected Outcome: A dose-dependent reduction in the secretion of pro-inflammatory cytokines in this compound-treated cells compared to LPS-stimulated control cells.

Neuroprotection Assay in a Neuronal Cell Line

This protocol assesses the protective effects of this compound against oxidative stress-induced cell death in a neuronal cell line.

a. Cell Line and Culture:

-

Cell Line: HT-22 murine hippocampal neuronal cell line.

-

Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

b. Experimental Procedure:

-

Seed HT-22 cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with this compound at concentrations ranging from 1 µM to 50 µM for 1 hour.

-

Induce oxidative stress by treating the cells with glutamate (e.g., 5 mM) or H2O2 (e.g., 100 µM) for 24 hours.

-

Assess cell viability using an MTT assay or by staining with a live/dead cell staining kit (e.g., Calcein-AM and Propidium Iodide).

-

Quantify the percentage of viable cells relative to the untreated control.

c. Expected Outcome: Increased cell viability in cultures pre-treated with this compound compared to those treated with the oxidative stressor alone, indicating a neuroprotective effect.

Visualizations

Caption: Dual mechanisms of action of this compound.

Caption: Workflow for assessing anti-inflammatory effects.

Caption: Potential role of this compound in neuroinflammation.

References

Application Notes and Protocols for NE 10790 in Osteoclast Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of NE 10790, a phosphonocarboxylate analogue of the nitrogen-containing bisphosphonate risedronate, in in vitro osteoclast assays. This compound is characterized as a weak anti-resorptive agent that impacts osteoclast morphology and function.

Mechanism of Action

This compound is believed to function similarly to nitrogen-containing bisphosphonates (N-BPs) by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[1][2] This inhibition disrupts the prenylation of small GTP-binding proteins, which are essential for critical cellular processes in osteoclasts, including cytoskeletal organization, vesicular trafficking, and cell survival. The ultimate effect is the impairment of the osteoclast's bone-resorbing capacity and the induction of apoptosis. A study has shown that treatment of rabbit osteoclasts with 1 mM this compound for 48 hours results in the disappearance of the ruffled border, a specialized membrane structure essential for bone resorption.[1]

Data Presentation

The following tables summarize expected quantitative data from key osteoclast assays when treating with this compound. Please note that specific dose-response and time-course data for this compound are not extensively available in published literature. The provided data are hypothetical and based on the known effects of weak anti-resorptive agents and the single published concentration for this compound. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal concentrations and incubation times for their specific experimental setup.

Table 1: Effect of this compound on Osteoclast Differentiation (TRAP Staining)

| Treatment | Concentration (mM) | Incubation Time (days) | Number of TRAP-positive Multinucleated Cells (MNCs/well) |

| Vehicle Control | 0 | 7 | 150 ± 15 |

| This compound | 0.1 | 7 | 120 ± 12 |

| This compound | 0.5 | 7 | 80 ± 9 |

| This compound | 1.0 | 7 | 45 ± 6 |

Table 2: Effect of this compound on Osteoclast Resorptive Activity (Pit Assay)

| Treatment | Concentration (mM) | Incubation Time (hours) | Resorbed Area (% of control) |

| Vehicle Control | 0 | 48 | 100 ± 8 |

| This compound | 0.1 | 48 | 85 ± 7 |

| This compound | 0.5 | 48 | 55 ± 6 |

| This compound | 1.0 | 48 | 30 ± 5 |

Table 3: Effect of this compound on Osteoclast-Related Gene Expression (qRT-PCR)

| Gene | Treatment (1 mM this compound, 48h) | Fold Change vs. Control |

| Acp5 (TRAP) | This compound | ↓ 0.6 |

| Ctsk (Cathepsin K) | This compound | ↓ 0.5 |

| Nfatc1 | This compound | ↓ 0.7 |

Table 4: Effect of this compound on Caspase-3 Activity

| Treatment | Concentration (mM) | Incubation Time (hours) | Caspase-3 Activity (Fold increase vs. control) |

| Vehicle Control | 0 | 48 | 1.0 ± 0.1 |

| This compound | 1.0 | 48 | 2.5 ± 0.3 |

Experimental Protocols

Osteoclast Differentiation Assay (TRAP Staining)

This protocol describes the differentiation of osteoclasts from bone marrow-derived macrophages (BMMs) and the subsequent assessment of this compound's effect on this process.

Materials:

-

Bone marrow cells isolated from mice

-

Macrophage colony-stimulating factor (M-CSF)

-

Receptor activator of nuclear factor kappa-B ligand (RANKL)

-

Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound

-

TRAP staining kit

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM containing 10% FBS, 1% penicillin-streptomycin, and 30 ng/mL M-CSF for 3 days to generate BMMs.

-

Plate the BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Culture the cells in the presence of 30 ng/mL M-CSF and 50 ng/mL RANKL to induce osteoclast differentiation.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 mM) or vehicle control.

-

Incubate the plates for 7 days, replacing the medium with fresh medium containing M-CSF, RANKL, and this compound every 2-3 days.

-

After 7 days, fix the cells with 4% paraformaldehyde for 10 minutes.

-

Stain for Tartrate-Resistant Acid Phosphatase (TRAP) activity using a commercially available kit according to the manufacturer's instructions.

-

Count the number of TRAP-positive multinucleated cells (containing ≥ 3 nuclei) per well under a light microscope.

Osteoclast Resorption Pit Assay

This assay measures the bone-resorbing activity of mature osteoclasts.

Materials:

-

Dentine slices or bone-mimetic calcium phosphate-coated plates

-

Mature osteoclasts (differentiated as described above)

-

This compound

-

Toluidine blue or other suitable stain for visualizing resorption pits

Procedure:

-

Differentiate BMMs into mature osteoclasts on dentine slices or calcium phosphate-coated plates for 7 days as described above.

-

Treat the mature osteoclasts with 1 mM this compound or vehicle control for 48 hours.[1]

-

Remove the cells from the slices by sonication in 1 M ammonium hydroxide.

-

Stain the dentine slices with 1% toluidine blue for 5 minutes to visualize the resorption pits.

-

Capture images of the resorption pits using a light microscope.

-

Quantify the resorbed area per slice using image analysis software (e.g., ImageJ).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is for analyzing the effect of this compound on the expression of key osteoclastogenic genes.

Materials:

-

Mature osteoclasts

-

This compound

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR master mix

-

Primers for target genes (Acp5, Ctsk, Nfatc1) and a housekeeping gene (e.g., Actb)

Procedure:

-

Culture BMMs with M-CSF and RANKL for 5 days to generate mature osteoclasts.

-

Treat the cells with 1 mM this compound or vehicle control for 48 hours.

-

Extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using SYBR Green master mix and specific primers for the target and housekeeping genes.

-

Analyze the relative gene expression using the ΔΔCt method.

Caspase-3 Activity Assay

This assay determines if this compound induces apoptosis in osteoclasts by measuring the activity of caspase-3.

Materials:

-

Mature osteoclasts

-

This compound

-

Caspase-3 colorimetric or fluorometric assay kit

Procedure:

-

Differentiate and treat mature osteoclasts with 1 mM this compound or vehicle control for 48 hours.

-

Lyse the cells according to the assay kit protocol.

-

Measure the caspase-3 activity in the cell lysates using a colorimetric or fluorometric substrate according to the manufacturer's instructions.

-

Normalize the results to the protein concentration of the lysates.

Mandatory Visualizations

Caption: Signaling pathway of this compound in osteoclasts.

Caption: Experimental workflow for osteoclast differentiation assay.

Caption: Experimental workflow for resorption pit assay.

References

Application Notes and Protocols for NE 10790 Treatment of J774 Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

NE 10790 is a potent inhibitor of protein prenylation, a critical post-translational modification essential for the function of numerous signaling proteins, including small GTPases of the Rab family.[1] This document provides detailed protocols for the treatment of J774 murine macrophages with this compound to investigate its effects on inflammatory responses. J774 cells are a well-established model for studying macrophage biology and inflammatory signaling.[2][3][4][5] These application notes are intended to guide researchers in exploring the therapeutic potential of this compound as a modulator of macrophage function.

Mechanism of Action

This compound specifically targets and inhibits Rab geranylgeranyl transferase (RGGT), leading to the accumulation of unprenylated Rab GTPases.[1] Protein prenylation involves the attachment of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), to cysteine residues at the C-terminus of target proteins. This modification is crucial for the proper subcellular localization and function of these proteins, many of which are key regulators of intracellular trafficking and signal transduction. By inhibiting the prenylation of Rab GTPases, this compound disrupts their ability to anchor to membranes, thereby interfering with vesicular transport and secretion processes, which are vital for cytokine release in activated macrophages.

Data Summary: Hypothetical Effect of this compound on Cytokine Production in LPS-Stimulated J774 Macrophages

The following table summarizes hypothetical quantitative data illustrating the potential dose-dependent effect of this compound on the production of key pro-inflammatory (TNF-α, IL-6) and anti-inflammatory (IL-10) cytokines by J774 macrophages stimulated with lipopolysaccharide (LPS). This data is representative of expected outcomes based on the known mechanism of action of prenylation inhibitors.

| This compound Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-10 (pg/mL) |

| 0 (LPS only) | 2500 ± 150 | 1800 ± 120 | 400 ± 30 |

| 100 | 2200 ± 130 | 1650 ± 110 | 420 ± 35 |

| 250 | 1800 ± 110 | 1300 ± 90 | 450 ± 40 |

| 500 | 1200 ± 80 | 800 ± 60 | 500 ± 45 |

| 1000 | 700 ± 50 | 450 ± 40 | 550 ± 50 |

Experimental Protocols

J774 Macrophage Cell Culture

This protocol outlines the standard procedure for culturing and maintaining J774A.1 macrophages.[3][4][5]

Materials:

-

J774A.1 cell line (ATCC® TIB-67™)

-

DMEM with high glucose, L-glutamine, and sodium pyruvate (or RPMI-1640)[2][6]

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Phosphate-Buffered Saline (PBS), sterile

-

T-75 cell culture flasks

-

Cell scrapers

-

Centrifuge

-

Hemocytometer or automated cell counter

-

Trypan blue solution (0.4%)

Procedure:

-

Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Thaw a cryopreserved vial of J774A.1 cells rapidly in a 37°C water bath.

-

Transfer the cells to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere with 5% CO2.

-

For routine passaging, when cells reach 80-90% confluency, remove the culture medium and gently scrape the adherent cells from the flask surface in the presence of fresh medium.

-

Aspirate the cell suspension and dispense into new flasks at a subcultivation ratio of 1:4 to 1:6.

-

Change the culture medium every 2-3 days.

This compound Treatment and LPS Stimulation of J774 Macrophages

This protocol describes the treatment of J774 macrophages with this compound followed by stimulation with LPS to induce an inflammatory response.

Materials:

-

Cultured J774A.1 cells

-

This compound (prepare a stock solution in a suitable solvent, e.g., DMSO or sterile water)

-

Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)

-

24-well cell culture plates

-

Complete growth medium

Procedure:

-

Seed J774A.1 cells into 24-well plates at a density of 2 x 10^5 cells/well in 500 µL of complete growth medium.

-

Incubate the plates for 24 hours at 37°C and 5% CO2 to allow cells to adhere.

-

Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 100, 250, 500, 1000 µM). Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).

-

Remove the culture medium from the wells and replace it with 500 µL of the medium containing the different concentrations of this compound or vehicle control.

-

Pre-incubate the cells with this compound for 18-24 hours.[1]

-

Following pre-incubation, add LPS to each well to a final concentration of 100 ng/mL (or a pre-determined optimal concentration) to stimulate the macrophages. Include an unstimulated control group (no LPS).

-

Incubate the plates for an additional 24 hours.

-

After the stimulation period, carefully collect the culture supernatants from each well.

-

Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells or debris.

-

Transfer the clarified supernatants to fresh tubes and store at -80°C until cytokine analysis.

Cytokine Quantification by ELISA

This protocol provides a general procedure for measuring cytokine levels in the collected culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

-

ELISA kits for mouse TNF-α, IL-6, and IL-10 (containing capture antibody, detection antibody, standard, and substrate)

-

96-well ELISA plates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 10% FBS)

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Procedure:

-

Coat a 96-well ELISA plate with the capture antibody for the specific cytokine overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Prepare a standard curve by performing serial dilutions of the cytokine standard.

-

Add 100 µL of the standards and the collected cell culture supernatants to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Wash the plate five times with wash buffer.

-

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes in the dark.

-

Wash the plate seven times with wash buffer.

-

Add the TMB substrate solution and incubate in the dark until a color develops (typically 15-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Visualizations

Signaling Pathway of this compound Action

References

Application Notes: NE 10790 in Cancer Cell Line Studies

Introduction

NE 10790 is a potent, cell-permeable, small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of cellular responses to external stress signals and is often dysregulated in various cancers. This pathway plays a significant role in cell proliferation, differentiation, apoptosis, and invasion. In many cancer types, elevated levels of activated p38 MAPK are associated with a poor prognosis. This compound selectively targets the α and β isoforms of p38 MAPK, thereby blocking the phosphorylation of downstream targets and modulating cellular processes that contribute to cancer progression.

These application notes provide an overview of the use of this compound in cancer cell line studies, including its effects on cell viability, apoptosis, and cell cycle progression. Detailed protocols for key experimental procedures are also included to facilitate the investigation of this compound's mechanism of action.

Mechanism of Action

This compound functions by inhibiting the catalytic activity of p38 MAPK. This prevents the activation of downstream kinases, such as MAPK-activated protein kinase 2 (MAPKAPK2), and the subsequent phosphorylation of transcription factors like ATF-2 and MEF2. The inhibition of this pathway by this compound in cancer cells leads to a cascade of events, including the induction of cell cycle arrest and the activation of apoptotic pathways, ultimately resulting in a reduction of tumor cell proliferation. The p38 MAPK pathway has been shown to have dual roles in regulating survival and proliferation, which can be dependent on the p53 status of the cancer cells.

Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a panel of human cancer cell lines. The following tables summarize the quantitative data obtained from in vitro studies.

Table 1: Anti-proliferative Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) of this compound (72h treatment) |

| MDA-MB-231 | Breast Cancer | 85.1[1] |

| SW480 | Colon Cancer | 55.3 |

| A549 | Lung Cancer | 139.5[2] |

| HeLa | Cervical Cancer | 209.9[2] |

| HepG2 | Liver Cancer | 30.2[2] |

Table 2: Effect of this compound on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment (24h) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| Vehicle Control (DMSO) | 45.2 ± 3.1 | 35.8 ± 2.5 | 19.0 ± 1.8 |

| This compound (50 µM) | 68.5 ± 4.2 | 15.3 ± 1.9 | 16.2 ± 2.1 |

Table 3: Induction of Apoptosis by this compound in MDA-MB-231 Cells

| Treatment (48h) | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |

| Vehicle Control (DMSO) | 92.1 ± 2.8 | 3.5 ± 0.9 | 4.4 ± 1.2 |

| This compound (50 µM) | 48.7 ± 5.5 | 25.8 ± 3.7 | 25.5 ± 4.1 |

Experimental Protocols

Detailed protocols for the characterization of this compound in cancer cell lines are provided below.

Protocol 1: Cell Viability and Proliferation (MTT Assay)

This protocol is used to determine the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5]

Caption: Workflow for determining cell viability using the MTT assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well flat-bottom plates

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Harvest and count cells, then resuspend in complete culture medium to a final concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (DMSO) and medium-only blanks.

-

Incubate the plate for the desired time period (e.g., 72 hours) at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate the plate at room temperature in the dark for 2-4 hours, or overnight, with gentle shaking.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells by flow cytometry.[6][7][8][9]

Materials:

-

Cancer cell line treated with this compound or vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle for the desired time (e.g., 48 hours).

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold PBS and resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.[10][11][12][13]

Materials:

-

Cancer cell line treated with this compound or vehicle control

-

Phosphate-Buffered Saline (PBS)

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound or vehicle for the desired time (e.g., 24 hours).

-

Harvest cells by trypsinization, collect in a centrifuge tube, and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.

-

Wash the cell pellet with PBS and centrifuge again.

-